molecular formula C18H13Cl2N3O4S2 B10882132 4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

Cat. No.: B10882132
M. Wt: 470.4 g/mol
InChI Key: WVUJFSFQRVMSKN-UHFFFAOYSA-N
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Description

4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound that features a combination of several functional groups, including a benzoic acid moiety, a thiadiazole ring, and a dichlorophenoxy group

Preparation Methods

The synthesis of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced by reacting the thiadiazole intermediate with 2,4-dichlorophenoxyacetic acid.

    Formation of the Final Compound: The final step involves the acylation of the thiadiazole intermediate with 4-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can inhibit or activate certain pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell growth.

The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID can be compared with other similar compounds:

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a simpler structure, lacking the thiadiazole and benzoic acid moieties.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar phenoxy structure but different substitution pattern.

    MCPA (2-Methyl-4-chlorophenoxyacetic Acid): A herbicide with a methyl group instead of the dichloro substitution.

The uniqueness of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13Cl2N3O4S2

Molecular Weight

470.4 g/mol

IUPAC Name

4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H13Cl2N3O4S2/c19-11-3-6-14(13(20)7-11)27-8-16-22-23-18(29-16)28-9-15(24)21-12-4-1-10(2-5-12)17(25)26/h1-7H,8-9H2,(H,21,24)(H,25,26)

InChI Key

WVUJFSFQRVMSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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